(S)-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride
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Overview
Description
Methyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-amino-3-(3-pyridyl)propionic acid.
Esterification: The carboxylic acid group of (S)-2-amino-3-(3-pyridyl)propionic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl (S)-2-amino-3-(3-pyridyl)propionate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Methyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid transport and metabolism.
Industry: The compound can be used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-amino-3-(2-pyridyl)propionate hydrochloride
- Methyl (S)-2-amino-3-(4-pyridyl)propionate hydrochloride
- Ethyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride
Uniqueness
Methyl (S)-2-amino-3-(3-pyridyl)propionate hydrochloride is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound can lead to distinct pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H13ClN2O2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-pyridin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
IZRJIIVISCIDHV-QRPNPIFTSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CC=C1)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CN=CC=C1)N.Cl |
Origin of Product |
United States |
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